molecular formula C17H22FN3O4 B2755695 Methyl 4-((2-((3-fluoro-4-methylphenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate CAS No. 1234857-84-1

Methyl 4-((2-((3-fluoro-4-methylphenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate

Cat. No.: B2755695
CAS No.: 1234857-84-1
M. Wt: 351.378
InChI Key: DKCACVNOKGOTTM-UHFFFAOYSA-N
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Description

The description of a chemical compound typically includes its IUPAC name, molecular formula, and structure. It may also include information about its role or function if it’s biologically relevant .


Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to create the compound. This includes the starting materials, reaction conditions, and the yield of the product .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. It includes understanding the reaction mechanism, the conditions under which the reaction occurs, and the products formed .


Physical and Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility, and stability. It may also include studying its spectroscopic properties .

Scientific Research Applications

Synthetic Chemistry Applications

Asymmetric Synthesis : This compound and its related derivatives have been utilized in the asymmetric synthesis of polysubstituted piperidines, demonstrating a domino process involving allylic acetate rearrangement, stereoselective Ireland–Claisen rearrangement, and asymmetric Michael addition. This process yields δ-amino acid derivatives with full stereochemical control, highlighting its utility in creating biologically relevant molecules (Salgado et al., 2019).

Palladium-catalyzed C-H Functionalization : Research has explored the use of related piperidine derivatives in palladium-catalyzed C-H functionalization, a key methodology in medicinal chemistry synthesis, further emphasizing the compound's relevance in advanced organic synthesis techniques (Magano et al., 2014).

Pharmacological Applications

Antimycobacterial Activity : Studies have identified derivatives of this compound with significant in vitro and in vivo activity against Mycobacterium tuberculosis, showcasing potential as novel antimycobacterial agents. For instance, certain spiro-piperidin-4-ones exhibited potent activity, suggesting the compound's framework can be pivotal in developing new therapeutic agents (Kumar et al., 2008).

Cytotoxicity Studies : Derivatives have been synthesized and evaluated for cytotoxicity against human cervical carcinoma (HeLa) cells. This research indicates the compound's potential in cancer treatment, where specific derivatives showed promising anticancer activities (Parthiban et al., 2011).

Mechanism of Action

If the compound is biologically active, its mechanism of action would be studied. This involves understanding how the compound interacts with biological systems, for example, which proteins it binds to and how it affects their function .

Safety and Hazards

This involves understanding the potential risks associated with the compound. It includes its toxicity, flammability, and environmental impact .

Future Directions

Future directions could involve further studies to better understand the compound’s properties or potential applications. It could also involve developing new synthesis methods or finding new uses for the compound .

Properties

IUPAC Name

methyl 4-[[[2-(3-fluoro-4-methylanilino)-2-oxoacetyl]amino]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22FN3O4/c1-11-3-4-13(9-14(11)18)20-16(23)15(22)19-10-12-5-7-21(8-6-12)17(24)25-2/h3-4,9,12H,5-8,10H2,1-2H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKCACVNOKGOTTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)C(=O)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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